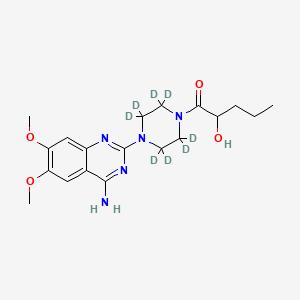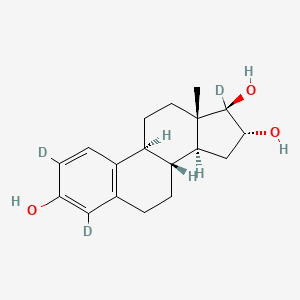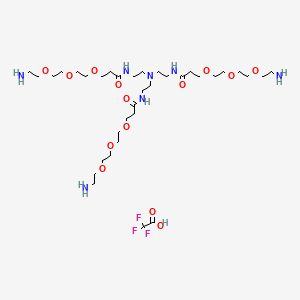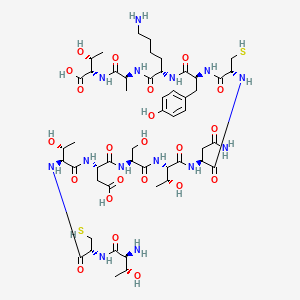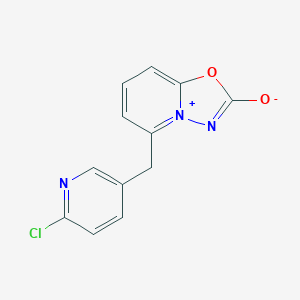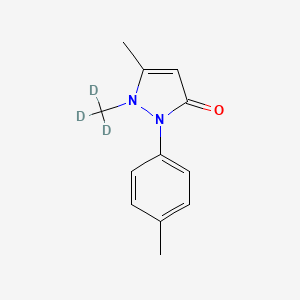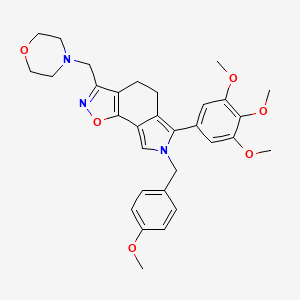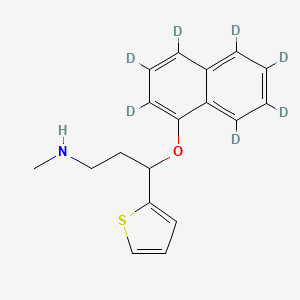
Duloxetine-naphthyl-d7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(±)-Duloxetine-d7 is a deuterated form of duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI) commonly used in the treatment of major depressive disorder, generalized anxiety disorder, fibromyalgia, and neuropathic pain. The deuterium atoms in (±)-Duloxetine-d7 replace the hydrogen atoms, which can enhance the compound’s metabolic stability and alter its pharmacokinetic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (±)-Duloxetine-d7 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the naphthalene ring system, introduction of the deuterium atoms, and coupling with the appropriate amine.
Formation of the Naphthalene Ring System: This step typically involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of Deuterium Atoms: Deuterium can be introduced through catalytic hydrogenation using deuterium gas or by using deuterated reagents in the synthesis.
Coupling with Amine: The final step involves coupling the deuterated naphthalene derivative with an amine under conditions such as reductive amination or nucleophilic substitution.
Industrial Production Methods
Industrial production of (±)-Duloxetine-d7 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, as well as the use of specialized equipment for handling deuterium gas and other reagents.
化学反応の分析
Types of Reactions
(±)-Duloxetine-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of naphthoquinones, while reduction can yield fully saturated derivatives.
科学的研究の応用
(±)-Duloxetine-d7 has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and degradation products of duloxetine.
Biology: Employed in studies investigating the pharmacokinetics and pharmacodynamics of deuterated drugs.
Medicine: Used in preclinical and clinical studies to evaluate the efficacy and safety of deuterated SNRIs.
Industry: Applied in the development of new pharmaceuticals with improved metabolic stability and reduced side effects.
作用機序
The mechanism of action of (±)-Duloxetine-d7 is similar to that of duloxetine. It inhibits the reuptake of serotonin and norepinephrine by blocking their respective transporters, leading to increased levels of these neurotransmitters in the synaptic cleft. This action helps alleviate symptoms of depression and anxiety. The deuterium atoms may also influence the compound’s interaction with metabolic enzymes, potentially leading to a longer duration of action.
類似化合物との比較
Similar Compounds
Duloxetine: The non-deuterated form, widely used as an SNRI.
Venlafaxine: Another SNRI with a similar mechanism of action.
Desvenlafaxine: An active metabolite of venlafaxine with similar therapeutic effects.
Uniqueness
(±)-Duloxetine-d7 is unique due to the presence of deuterium atoms, which can enhance its metabolic stability and alter its pharmacokinetic profile. This can result in a longer duration of action and potentially fewer side effects compared to non-deuterated duloxetine.
特性
分子式 |
C18H19NOS |
|---|---|
分子量 |
304.5 g/mol |
IUPAC名 |
3-(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)oxy-N-methyl-3-thiophen-2-ylpropan-1-amine |
InChI |
InChI=1S/C18H19NOS/c1-19-12-11-17(18-10-5-13-21-18)20-16-9-4-7-14-6-2-3-8-15(14)16/h2-10,13,17,19H,11-12H2,1H3/i2D,3D,4D,6D,7D,8D,9D |
InChIキー |
ZEUITGRIYCTCEM-GHYOIDBVSA-N |
異性体SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2OC(CCNC)C3=CC=CS3)[2H])[2H])[2H])[2H])[2H] |
正規SMILES |
CNCCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





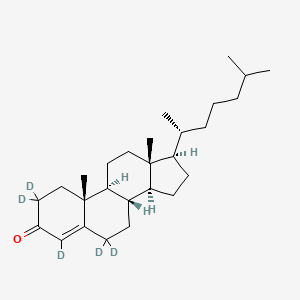
![[Glu4]-Oxytocin](/img/structure/B12413330.png)
